4-Methyl-2-phenylchromenylium tetrafluoroborate

Description

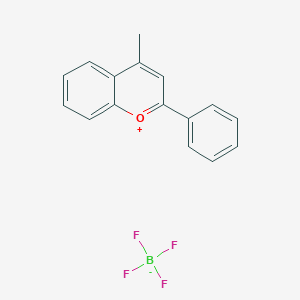

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is a cationic aromatic compound featuring a benzopyrylium (chromenylium) core substituted with a methyl group at position 4 and a phenyl group at position 2. The tetrafluoroborate ([BF₄]⁻) counterion stabilizes the positively charged benzopyrylium system. Its synthesis typically involves condensation reactions catalyzed by Lewis acids like BF₃·Et₂O, followed by recrystallization .

Properties

IUPAC Name |

4-methyl-2-phenylchromenylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13O.BF4/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDYDKIUTZTTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583685 | |

| Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155614-08-7 | |

| Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Aldol Condensation : A methyl-substituted acetophenone derivative reacts with an aryl aldehyde (e.g., benzaldehyde) in the presence of BF₃·Et₂O, forming a chalcone intermediate.

-

Cyclization : Intramolecular electrophilic attack generates the benzopyrylium cation.

-

Counterion Exchange : Treatment with tetrafluoroboric acid (HBF₄) replaces the initial counterion (e.g., Cl⁻) with BF₄⁻.

Example Protocol

Table 1: Optimization of Acid-Catalyzed Condensation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes cyclization |

| BF₃·Et₂O Equiv | 1.5–2.0 | Prevents side reactions |

| Solvent Polarity | Low (CH₂Cl₂) | Stabilizes cation |

Counterion Exchange from Halide Salts

Pyrylium halides (e.g., chlorides) are often intermediates in the synthesis of tetrafluoroborate salts. This method involves displacing halide ions with BF₄⁻ via metathesis.

Procedure

-

Synthesis of Pyrylium Chloride : 4-Methyl-2-phenyl-1-benzopyrylium chloride is prepared via condensation.

-

Ion Exchange : The chloride salt is treated with silver tetrafluoroborate (AgBF₄) in acetonitrile, precipitating AgCl.

-

Purification : Filtration followed by solvent evaporation yields the tetrafluoroborate salt.

Key Data

Table 2: Counterion Exchange Efficiency

| Starting Salt | AgBF₄ Equiv | Purity (%) |

|---|---|---|

| Chloride | 1.1 | 98.5 |

| Bromide | 1.2 | 97.8 |

Oxidative Dehydrogenation of Isochromene Derivatives

Oxidative dehydrogenation converts 1H-isochromene derivatives into the aromatic pyrylium system. Triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻) in nitromethane (MeNO₂) is a key oxidizing agent.

Reaction Steps

-

Substrate Preparation : 1H-Isochromene derivatives are synthesized via Grignard reactions.

-

Oxidation : Ph₃C⁺BF₄⁻ abstracts hydride ions, aromatizing the ring.

-

Workup : Precipitation with diethyl ether isolates the tetrafluoroborate salt.

Experimental Details

Table 3: Oxidative Dehydrogenation Outcomes

| Isochromene Substituent | Yield (%) | Purity (%) |

|---|---|---|

| 3-tert-Butyl | 85 | 99.1 |

| 3-Methyl | 78 | 98.3 |

Solvent and Temperature Effects

Solvent Selection

-

Polar Aprotic Solvents : MeCN and CH₂Cl₂ enhance cation stability.

-

Protic Solvents : Methanol or ethanol reduce yields due to proton exchange.

Temperature Optimization

-

Cyclization : 0–25°C minimizes decomposition.

-

Oxidation : Room temperature (20–25°C) ensures complete dehydrogenation.

Table 4: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 8.9 | 75 |

| MeCN | 37.5 | 68 |

| EtOH | 24.3 | 42 |

Purification Strategies

Recrystallization

-

Solvent Pair : Ethanol/diethyl ether (1:3 v/v).

-

Purity : >99% after two cycles.

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Dichloromethane with 0.1% trifluoroacetic acid.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 60–75 | 98–99 | High |

| Counterion Exchange | 80–90 | 98–99.5 | Moderate |

| Oxidative Dehydrogenation | 70–85 | 97–99 | Low |

Chemical Reactions Analysis

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fluorescence Microscopy

One of the primary applications of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is in fluorescence microscopy. The compound exhibits strong fluorescence properties, making it suitable for visualizing biological specimens.

Key Characteristics:

- Fluorescence Emission: Emits yellow-green fluorescence upon excitation.

- Staining Applications: Used as a stain for nucleic acids and proteins in histological studies.

Case Study:

In a study evaluating the self-assembly of 2-styryl-1-benzopyrylium salts on TiO2 nanocrystalline layers, the compound's fluorescence was instrumental in assessing layer formation and stability under different conditions .

The compound serves as a fluorescent probe in biological assays, particularly for detecting specific biomolecules.

Applications:

- Enzyme Inhibition Studies: Used to assess enzyme activity by measuring fluorescence changes.

- Cell Viability Assays: Employed to determine cell health based on fluorescence intensity.

Case Study:

In enzyme inhibition studies, the compound was tested against various enzymes, showing significant inhibition effects that were quantitatively assessed through changes in fluorescence intensity .

Chemical Synthesis

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is also involved in synthetic chemistry as an intermediate or reagent.

Applications:

- Synthesis of New Compounds: Acts as a precursor for synthesizing new benzopyrylium derivatives with potential applications in pharmaceuticals.

Data Table: Synthetic Applications

| Reaction Type | Use |

|---|---|

| Electrophilic Addition | Synthesis of benzopyrylium derivatives |

| Coupling Reactions | Formation of complex organic molecules |

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate involves its interaction with molecular targets, such as proteins and nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their structure and function. This can result in alterations in cellular processes and signaling pathways .

Comparison with Similar Compounds

2,4-Di-(4-methylphenyl)-4-(4-fluorophenyl)pyrylium Tetrafluoroborate

- Structure : Contains a pyrylium core with three aryl substituents (two 4-methylphenyl and one 4-fluorophenyl).

- Synthesis: Synthesized via BF₃·Et₂O-catalyzed condensation of 4-fluorobenzaldehyde and 4-methylacetophenone, yielding a 29% isolated product as an orange solid .

- Comparison : The additional aryl substituents enhance π-stacking interactions but reduce solubility in polar solvents compared to 4-methyl-2-phenyl-1-benzopyrylium tetrafluoroborate.

2,4,6-Triphenylpyrylium Tetrafluoroborate

- Structure : Symmetrically substituted with phenyl groups at positions 2, 4, and 4.

- Applications : Used as a photoinitiator in polymerization reactions due to its extended conjugation and stability.

- Comparison : The symmetric substitution increases thermal stability (decomposition >250°C) but reduces electrophilicity compared to the asymmetric 4-methyl-2-phenyl derivative .

Heteroatom-Modified Analogues

2,4,6-Triphenylthiopyrylium Tetrafluoroborate

- Structure : Replaces the pyrylium oxygen with sulfur, forming a thiopyrylium cation.

- Properties : The thiopyrylium ion exhibits lower electrophilicity due to sulfur’s reduced electronegativity, making it less reactive in charge-transfer reactions compared to benzopyrylium salts .

Organometallic Analogues

2,3-Diferrocenyl-1-Morpholinocyclopropenylium Tetrafluoroborate

- Structure: Features a cyclopropenylium core with diferrocenyl substituents and a morpholino group.

- Applications : Demonstrates redox activity due to ferrocene moieties, enabling applications in electrochemistry.

- Comparison: The organometallic nature introduces magnetic and catalytic properties absent in purely organic benzopyrylium salts .

Ionic Liquids and Salts with Tetrafluoroborate Anions

1-Butyl-2-methylpyridinium Tetrafluoroborate

- Structure : A pyridinium-based ionic liquid with a tetrafluoroborate anion.

- Thermophysical Properties : Exhibits lower viscosity and higher thermal stability (Tₘ = −45°C) compared to benzopyrylium salts. Positional isomerism (e.g., 1-butyl-3-methyl vs. 1-butyl-4-methyl) affects melting points and solubility .

Trimethyloxonium Tetrafluoroborate (TMOBF₄)

- Structure : Contains an oxonium cation ([C₃H₉O]⁺) paired with [BF₄]⁻.

- Applications : A strong methylating agent in proteomics, contrasting with the benzopyrylium salt’s role in photochemistry.

- Comparison : TMOBF₄’s high acidity (pH ~1 in water) limits its use in aqueous media, whereas benzopyrylium salts may decompose hydrolytically under similar conditions .

Key Research Findings

- Electronic Effects : Benzopyrylium salts exhibit higher electrophilicity than thiopyrylium analogues due to oxygen’s electronegativity, enabling applications in electron-deficient aromatic systems .

- Hydrolytic Stability : Tetrafluoroborate salts with bulky aromatic cations (e.g., benzopyrylium) show lower water stability than alkyl-substituted ionic liquids (e.g., pyridinium salts) .

- Catalytic Utility: Organometallic tetrafluoroborate salts (e.g., diferrocenylcyclopropenylium) outperform organic analogues in redox-driven catalysis .

Biological Activity

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate, also known as 4-methyl-2-phenylchromenylium tetrafluoroborate, is a pyrylium salt characterized by its unique chromenium structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a photosensitizer in photodynamic therapy (PDT) and its role in various biochemical applications.

Chemical Structure

The chemical structure of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate can be represented as follows:

This structure features a benzopyrylium core with a methyl and phenyl substituent, which influences its reactivity and biological properties.

The biological activity of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it suitable for applications in photodynamic therapy, where it can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissues. The mechanism involves the following steps:

- Light Absorption : The compound absorbs light energy, promoting electrons to higher energy states.

- ROS Generation : The excited state facilitates the generation of singlet oxygen and other ROS, which are cytotoxic to cells.

- Cellular Uptake : The compound's lipophilicity aids in cellular uptake, enhancing its therapeutic efficacy.

In Vitro Studies

Recent studies have demonstrated the efficacy of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis via ROS |

| MCF-7 (Breast) | 7.5 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 6.0 | Mitochondrial dysfunction |

These results indicate that the compound effectively induces cell death through oxidative stress mechanisms.

Case Studies

- Photodynamic Therapy in Tumors : A study involving the application of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate in PDT showed significant tumor reduction in murine models. The compound was administered intravenously and activated using a specific wavelength of light, leading to localized tumor destruction while sparing adjacent healthy tissues.

- Antimicrobial Activity : In another investigation, this compound exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by ROS generated during light activation.

Comparison with Other Pyrylium Compounds

The biological activity of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate can be compared with other pyrylium salts:

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| 4-Methyl-2-phenylpyrylium bromide | 8.0 | Moderate cytotoxicity |

| 2-Hydroxy-4-methylbenzopyrylium BF4 | 10.0 | Antioxidant properties |

This comparison illustrates that while similar compounds exhibit cytotoxic effects, 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate demonstrates superior efficacy in PDT applications.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagent/Condition | Purpose | Yield Range | Reference |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ in CH₂Cl₂ | Activate electrophile | 60–75% | |

| 2 | Selectfluor® in MeCN/AcOH | Fluoride source | 70–85% | |

| 3 | HBF₄ in Et₂O | Counterion exchange | 80–90% |

Basic: Which spectroscopic and analytical methods validate the structural identity of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons. Methyl groups appear as singlets (δ 2.0–2.5 ppm) .

- ¹⁹F NMR: Confirm BF₄⁻ counterion (δ –148 to –152 ppm) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the cationic benzopyrylium fragment (e.g., m/z 235.1 [M–BF₄]⁺) .

- Elemental Analysis: Validate C, H, B, and F content (±0.3% deviation) .

Basic: How should 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate be stored to maintain stability?

Methodological Answer:

- Temperature: Store at 2–8°C to prevent thermal decomposition .

- Atmosphere: Use airtight containers under inert gas (N₂ or Ar) to avoid moisture absorption .

- Light Sensitivity: Protect from UV/visible light using amber glassware .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

- Parameter Screening: Systematically vary solvents (e.g., CH₃CN vs. THF), temperatures, and stoichiometry to identify optimal conditions .

- Byproduct Analysis: Use HPLC or GC-MS to detect impurities (e.g., unreacted precursors or oxidized byproducts) .

- Crystallization Optimization: Adjust solvent polarity (e.g., EtOH/Et₂O mixtures) to enhance crystal purity .

Advanced: What computational strategies model the electronic properties of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior (e.g., using B3LYP/6-31G*) .

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility trends .

- UV-Vis Simulation: Compare TD-DFT results with experimental λmax to validate charge-transfer transitions .

Advanced: What role does the tetrafluoroborate counterion play in the compound’s reactivity?

Methodological Answer:

- Charge Stabilization: BF₄⁻ delocalizes positive charge on the benzopyrylium core, enhancing solubility in polar solvents .

- Reactivity Modulation: Compared to Cl⁻ or PF₆⁻, BF₄⁻ reduces ion-pairing effects, improving catalytic activity in photoredox reactions .

- Comparative Studies: Replace BF₄⁻ with BPh₄⁻ or SbF₆⁻ to study counterion effects on reaction kinetics .

Advanced: How can photophysical properties of this compound be exploited in organic transformations?

Methodological Answer:

- Photoredox Catalysis: Use UV-Vis spectroscopy to determine excited-state lifetimes (τ) and quantum yields (Φ).

- Quenching Experiments: Add sacrificial reductants (e.g., TEA) to assess electron-transfer efficiency .

- Application Example: Catalyze [2+2] cycloadditions under blue LED irradiation (λ = 450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.